molecular formula C8H11F3 B8602257 1,1,1-Trifluoro-2,5-dimethylhexa-2,4-diene CAS No. 68086-07-7

1,1,1-Trifluoro-2,5-dimethylhexa-2,4-diene

Cat. No. B8602257
CAS RN: 68086-07-7
M. Wt: 164.17 g/mol
InChI Key: XDXBCXDBFNODND-UHFFFAOYSA-N
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Patent
US04332815

Procedure details

A stirred solution of 144.3 g (0.39 mole) of (3-methyl-2-butenyl)triphenylphosphonium chloride in 300 ml of methylene chloride, under nitrogen atmosphere, was cooled to 0° C. To this cold solution a solution of 84.2 g (0.39 mole) of sodium methoxide 25% in methanol was added dropwise at a rate to keep the reaction mixture temperature below 4° C. Upon complete addition (40 minutes) a solution of 50.4 g (0.45 mole) of 1,1,1-trifluoroacetone in 5 ml of methylene chloride was added dropwise at a rate to keep the reaction mixture temperature below 6° C. Upon complete addition (40 minutes) the reaction mixture was allowed to warm to ambient temperature and was then stirred for 18 hours. The reaction mixture was washed twice with 150 ml portions of water, then dried with magnesium sulfate. The mixture was filtered and the filtrate concentrated by distillation. Pentane was added to the pot residue to precipitate triphenylphosphine oxide. The mixture was filtered and the filtrate concentrated by distillation. Diglyme was added to the pot residue, and an additional amount of triphenylphosphene oxide was collected by filtration. The filtrate was fractionally distilled by a spinning band distilling system to give in sixteen fractions 14.2 g of 98% 2-methyl-5-trifluoromethyl-2,4-hexadiene; b.p. 122°-124° C. The nmr spectrum was consistent with the assigned structure.
Quantity
144.3 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
84.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
50.4 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[CH3:2][C:3]([CH3:25])=[CH:4]C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[CH3:26][O-].[Na+].[F:29][C:30]([F:35])([F:34])[C:31]([CH3:33])=O>C(Cl)Cl.CO>[CH3:4][C:3](=[CH:2][CH:33]=[C:31]([C:30]([F:35])([F:34])[F:29])[CH3:26])[CH3:25] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
144.3 g
Type
reactant
Smiles
[Cl-].CC(=CC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)C
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
84.2 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
Quantity
50.4 g
Type
reactant
Smiles
FC(C(=O)C)(F)F
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was then stirred for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture temperature below 4° C
ADDITION
Type
ADDITION
Details
was added dropwise at a rate
CUSTOM
Type
CUSTOM
Details
the reaction mixture temperature below 6° C
ADDITION
Type
ADDITION
Details
Upon complete addition (40 minutes) the reaction mixture
Duration
40 min
WASH
Type
WASH
Details
The reaction mixture was washed twice with 150 ml portions of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated by distillation
ADDITION
Type
ADDITION
Details
Pentane was added to the pot residue
CUSTOM
Type
CUSTOM
Details
to precipitate triphenylphosphine oxide
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated by distillation
ADDITION
Type
ADDITION
Details
Diglyme was added to the pot residue
FILTRATION
Type
FILTRATION
Details
an additional amount of triphenylphosphene oxide was collected by filtration
DISTILLATION
Type
DISTILLATION
Details
The filtrate was fractionally distilled by a spinning band
DISTILLATION
Type
DISTILLATION
Details
distilling system

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC(C)=CC=C(C)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 14.2 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 22.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.